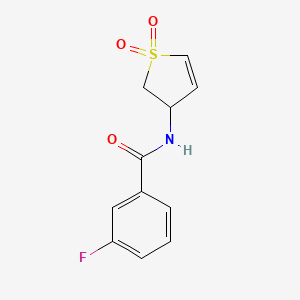

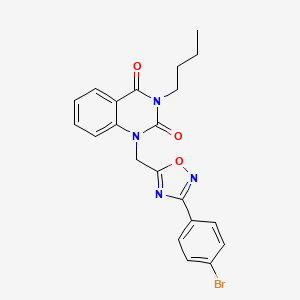

![molecular formula C18H21N5O4 B3013839 N-(1-(叔丁基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-3,4-二甲氧基苯甲酰胺 CAS No. 899945-18-7](/img/structure/B3013839.png)

N-(1-(叔丁基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-3,4-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidin-4-ones. This class of compounds has been extensively studied due to their potential biological activities, including their role as ligands for proteins like the translocator protein 18 kDa (TSPO) and their inhibitory effects on various kinases and cancer cell lines.

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidin-4-ones involves several steps, starting from simple precursors such as amino-pyrazoles or carboxylic acids. For instance, the synthesis of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one, a related compound, was achieved by hydrolysis, acetylation, and subsequent reactions with various reagents to afford a series of pyrazolo[3,4-d]pyrimidin-4-ones . Similarly, the synthesis of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their analogues was optimized using microwave-accelerated condensation and Dimroth rearrangement .

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-one core, which can be further modified with various substituents. The crystal structure of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was determined, revealing a tetragonal system with specific geometric bond lengths and angles . Density functional theory (DFT) calculations are often used to compare with X-ray diffraction values and to analyze the molecular electrostatic potential (MEP) surface map .

Chemical Reactions Analysis

The pyrazolo[3,4-d]pyrimidin-4-ones undergo various chemical reactions, including condensation with aromatic aldehydes, cycloaddition reactions to form isoxazolines and isoxazoles, and reactions with arylnitrile oxides . These reactions are crucial for the diversification of the core structure and the introduction of pharmacophores that may enhance biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the introduction of electron-withdrawing or electron-donating groups can affect the compound's reactivity, solubility, and overall stability. The compounds' lipophilicity, which is important for crossing biological membranes, can be modulated by the substitution pattern on the pyrimidin-4-one core .

Relevant Case Studies

Several of the synthesized pyrazolo[3,4-d]pyrimidin-4-ones have been evaluated for their biological activities. For instance, some derivatives have shown subnanomolar affinity for TSPO and potential as in vivo PET-radiotracers for neuroinflammation . Others have demonstrated significant antitumor activity against various cancer cell lines, such as MCF-7 human breast adenocarcinoma cells, with one derivative showing potent inhibitory activity with an IC50 of 11 µM . Additionally, some compounds have been identified as promising inhibitors of Ser/Thr kinases, which are important targets in cancer therapy . The antiproliferative activity of these compounds has also been confirmed through molecular docking studies, suggesting their potential as anticancer agents .

科学研究应用

合成与生物学评估

- 杂环化合物的合成:(Deohate & Palaspagar,2020) 的一项研究描述了吡啶连接的吡唑杂环化合物的合成,包括对它们的杀虫和抗菌潜力的评估。这证明了该化合物在创建具有潜在生物活性的新结构方面的重要性。

- 抗肿瘤活性:(Maftei 等,2016) 讨论了新型恶二唑和三氟甲基吡啶衍生物的结构表征和潜在医学应用,包括修改以增强亲脂性,以改善通过细胞壁屏障的转运,并评估了体外抗癌活性。

- 体外细胞生长抑制:Taylor 和 Patel(1992)在他们的研究中发现,某些吡唑并[3,4-d]嘧啶类似物表现出体外细胞生长抑制活性 (Taylor & Patel,1992)。

化学合成与表征

- 碘催化的氧化合成:Mohammed、Vishwakarma 和 Bharate(2015)展示了喹唑啉-4(3H)-酮和吡唑并[4,3-d]嘧啶-7(6H)-酮的碘催化的氧化合成,突出了该化合物在化学合成中的效用 (Mohammed、Vishwakarma 和 Bharate,2015)。

- 腺苷受体亲和力:Harden、Quinn 和 Scammells(1991)探索了 1-甲基异鸟嘌呤的吡唑并[3,4-d]嘧啶类似物的合成,并检查了它们对 A1 腺苷受体的亲和力 (Harden、Quinn 和 Scammells,1991)。

药物化学应用

- 抗癌剂:Abdellatif 等人(2014)提出的某些吡唑并[3,4-d]嘧啶-4-酮衍生物的合成和评估,证明了其显着的抗癌活性,特别是对人乳腺腺癌细胞系 (Abdellatif 等,2014)。

- 抗炎和镇痛活性:El-Sawy 等人(2014)合成了包含嘧啶环的新型衍生物,显示出显着的抗炎、镇痛和抗惊厥活性 (El-Sawy 等,2014)。

药物研究

- 驱动蛋白纺锤体蛋白抑制剂:Theoclitou 等人(2011)从一系列新型驱动蛋白纺锤体蛋白(KSP)抑制剂中鉴定出一种化合物,该化合物既表现出优异的生化效力,又具有适合在癌症治疗中进行临床开发的药物特性 (Theoclitou 等,2011)。

未来方向

属性

IUPAC Name |

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O4/c1-18(2,3)23-15-12(9-20-23)17(25)22(10-19-15)21-16(24)11-6-7-13(26-4)14(8-11)27-5/h6-10H,1-5H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHOSFFFVFBHJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

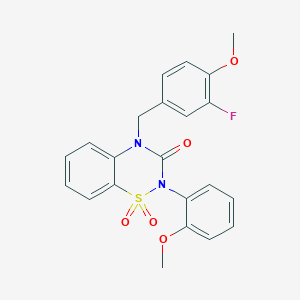

![N-(1-cyanocyclopentyl)-2-[2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B3013761.png)

![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde](/img/structure/B3013765.png)

![1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B3013766.png)

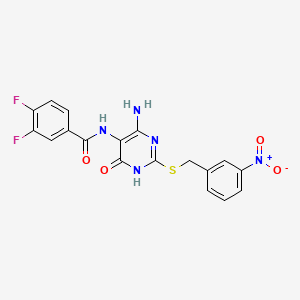

![Ethyl 4-[4-(2-hydrazino-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3013767.png)

![(2R)-3-(1H-Indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid](/img/structure/B3013774.png)

![2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether](/img/structure/B3013776.png)

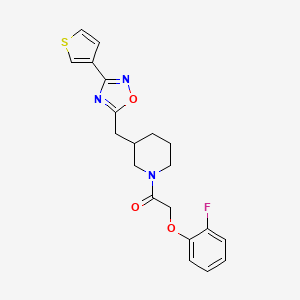

![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3013777.png)